molecular formula C8H6ClFO2 B3030542 2-Chloro-3-(fluoromethyl)benzoic acid CAS No. 916791-84-9

2-Chloro-3-(fluoromethyl)benzoic acid

Cat. No.: B3030542
CAS No.: 916791-84-9
M. Wt: 188.58 g/mol
InChI Key: SJHZEBTYJZSYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(fluoromethyl)benzoic acid is a halogenated benzoic acid derivative characterized by a chlorine atom at position 2, a fluoromethyl (-CH2F) group at position 3, and a carboxylic acid (-COOH) group at position 1 on the benzene ring. Halogenated benzoic acids are widely used in pharmaceuticals, agrochemicals, and material science due to their tunable electronic and steric effects .

Properties

CAS No.

916791-84-9

Molecular Formula

C8H6ClFO2

Molecular Weight

188.58 g/mol

IUPAC Name

2-chloro-3-(fluoromethyl)benzoic acid

InChI

InChI=1S/C8H6ClFO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3H,4H2,(H,11,12)

InChI Key

SJHZEBTYJZSYKN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)C(=O)O)Cl)CF

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)Cl)CF

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the benzoic acid backbone significantly influence molecular weight, acidity, and solubility:

2-Chloro-3-fluorobenzoic Acid (C7H4ClFO2)
  • Molecular Weight : 174.56 g/mol .
  • Substituents : Cl (position 2), F (position 3).
  • Acidity : The electron-withdrawing Cl and F groups enhance acidity compared to unsubstituted benzoic acid. The pKa is expected to be lower than 4.2 (typical for benzoic acid).
  • Applications : Intermediate in chemical synthesis for pharmaceuticals and agrochemicals .
2-Chloro-3-(trifluoromethyl)benzoic Acid (C8H4ClF3O2)
  • Molecular Weight : 224.56 g/mol.
  • Substituents : Cl (position 2), CF3 (position 3).
  • Melting Point : 132–136°C .
  • Acidity : The strongly electron-withdrawing CF3 group further lowers the pKa, increasing acidity.
  • Applications : Used in agrochemical research and as a building block for fluorinated compounds .
2-Fluoro-3-hydroxybenzoic Acid (C7H5FO3)
  • Molecular Weight : 156.11 g/mol.
  • Substituents : F (position 2), -OH (position 3).
  • The pKa is likely higher than that of Cl-substituted analogs due to the electron-donating -OH group .
  • Applications : Studied for pharmaceutical applications, particularly in prodrug design .
2-Chloro-3-cyano-6-fluorobenzoic Acid (C8H3ClFNO2)
  • Molecular Weight : 199.57 g/mol.
  • Substituents : Cl (position 2), -CN (position 3), F (position 6).
  • Acidity: The cyano group (-CN) is highly electron-withdrawing, leading to enhanced acidity.
  • Applications: Potential use in coordination chemistry and metal-organic frameworks .

Structural and Functional Differences

The fluoromethyl (-CH2F) group in 2-chloro-3-(fluoromethyl)benzoic acid introduces unique properties:

  • Electron Effects : The -CH2F group is less electron-withdrawing than -CF3 or -CN but more than -OH or -CH3. This balance may optimize acidity and lipophilicity for drug delivery .
  • Molecular Weight : Estimated at 188.59 g/mol (calculated from analogs).

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (positions) Melting Point (°C) Notable Applications
This compound C8H6ClFO2 188.59 (calc) Cl (2), CH2F (3), COOH (1) Not reported Pharmaceutical intermediates
2-Chloro-3-fluorobenzoic acid C7H4ClFO2 174.56 Cl (2), F (3), COOH (1) Not reported Chemical synthesis
2-Chloro-3-(trifluoromethyl)benzoic acid C8H4ClF3O2 224.56 Cl (2), CF3 (3), COOH (1) 132–136 Agrochemical research
2-Fluoro-3-hydroxybenzoic acid C7H5FO3 156.11 F (2), OH (3), COOH (1) Not reported Pharmaceutical studies

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